molecular formula C14H19NO B2483302 1-Benzyl-2,2-dimethylpiperidin-3-one CAS No. 901279-71-8

1-Benzyl-2,2-dimethylpiperidin-3-one

Cat. No.: B2483302
CAS No.: 901279-71-8
M. Wt: 217.312
InChI Key: FCLHNLYGDMFRFN-UHFFFAOYSA-N
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Description

1-Benzyl-2,2-dimethylpiperidin-3-one is a piperidinone derivative featuring a benzyl group at the 1-position and two methyl groups at the 2-position of the six-membered heterocyclic ring. The compound has been listed in chemical catalogs (e.g., CymitQuimica), though discontinuation hints at challenges in availability or synthesis .

Properties

IUPAC Name

1-benzyl-2,2-dimethylpiperidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-14(2)13(16)9-6-10-15(14)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLHNLYGDMFRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCCN1CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-2,2-dimethylpiperidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpiperidin-3-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Benzyl-2,2-dimethylpiperidin-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidinones and their derivatives.

Scientific Research Applications

1-Benzyl-2,2-dimethylpiperidin-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2-dimethylpiperidin-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Positioning

1-Benzyl-3,3-dimethylpiperidin-4-one
  • Key Differences : The ketone is at position 4, and dimethyl groups are at 3,3.
  • Impact : Altered electronic distribution may reduce nucleophilic attack susceptibility compared to the 3-ketone in the target compound. Safety data indicate hazards (H302, H315, H319, H335), suggesting higher toxicity than some analogs .
1-Benzyl-3-methylene-piperidin-2-one (CAS 50586-10-2)
  • Key Differences : Ketone at position 2 with a methylene group at 3.
  • Impact: The methylene group introduces sp² hybridization, increasing reactivity for addition reactions.
(3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one
  • Key Differences: Dimethylamino substituent at 3 and ketone at 4.
  • Impact: The dimethylamino group enhances basicity and solubility in acidic conditions.

Functional Group Variations

1-Benzyl-2,4,6-trimethylpiperidin-3-amine
  • Key Differences : Ketone replaced by an amine; additional methyl groups at 2,4,5.
  • Impact: Increased basicity (due to amine) and steric hindrance.
1-Benzyl-2,5-diphenyl-3-tosylimidazolidin-4-one
  • Key Differences: Tosyl group (electron-withdrawing) and imidazolidinone core.
  • Impact: The tosyl group enhances electrophilicity, making it reactive in substitution reactions. X-ray data reveal a non-planar conformation stabilized by van der Waals interactions, suggesting solid-state stability differences compared to piperidinones .

Biological Activity

1-Benzyl-2,2-dimethylpiperidin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H21NO and a molecular weight of 245.34 g/mol. Its structure features a piperidine ring with a benzyl group and two methyl groups at the 2 position. This configuration contributes to its unique chemical behavior and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with various molecular targets, including:

  • Enzymes : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for cell survival.
  • Receptors : It could modulate receptor activities involved in neurotransmission and other physiological processes.

Further research is needed to elucidate these interactions fully.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundBenzyl group and two methyl groups at position 2Exhibits distinct biological activity compared to simpler piperidine derivatives
1-Benzylpiperidin-3-oneLacks methyl groups at position 2Different pharmacological properties
2,2-Dimethylpiperidin-3-oneNo benzyl group; simpler structureLess complex interactions compared to benzyl derivatives

This table highlights how minor structural variations can significantly influence the biological activity of these compounds.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited cytotoxic effects on human cancer cell lines. The study indicated that certain derivatives were more effective than others, providing insights into structure-activity relationships (SAR) .
  • Antimicrobial Efficacy : Research conducted by BenchChem reported that this compound showed promising results against Gram-positive bacteria. The study utilized a disk diffusion method to evaluate antimicrobial susceptibility .

Future Directions in Research

Ongoing research aims to:

  • Elucidate Mechanisms : Further studies are required to clarify the exact molecular mechanisms through which this compound exerts its biological effects.
  • Therapeutic Applications : Investigations into its potential therapeutic applications for diseases such as cancer and infections are underway.

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